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molecular formula C6H5NO2 B1329458 Isonicotinaldehyde 1-oxide CAS No. 7216-42-4

Isonicotinaldehyde 1-oxide

Cat. No. B1329458
M. Wt: 123.11 g/mol
InChI Key: ZAZQKVZJRMHPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04497808

Procedure details

Analogously to the process described in Example 1 there is obtained from 12.3 g of pyridine-4-carboxaldehyde-1-oxide, 25.7 ml of ethyl acetoacetate and 10 ml of 30% aqueous ammonia in 20 ml of absolute ethanol, 2,6-dimethyl-4-(1-oxido-4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester which, after recrystallisation from 100 ml of isopropanol, melts at 229°-231°.
Quantity
25.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2,6-dimethyl-4-(1-oxido-4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7]CC)(=O)[CH2:2][C:3]([CH3:5])=O.N.C(OC(C1C(C2C=C[N+:25]([O-:28])=[CH:24][CH:23]=2)C(C(OCC)=O)=C(C)NC=1C)=O)C>C(O)C>[N+:25]1([O-:28])[CH:5]=[CH:3][C:2]([CH:1]=[O:7])=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
25.7 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
N
Name
2,6-dimethyl-4-(1-oxido-4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC(=C(C1C1=CC=[N+](C=C1)[O-])C(=O)OCC)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+]1(=CC=C(C=C1)C=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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